Product packaging for 6-Bromothieno[3,2-b]pyridin-2-amine(Cat. No.:CAS No. 1638768-57-6)

6-Bromothieno[3,2-b]pyridin-2-amine

Cat. No.: B6307337
CAS No.: 1638768-57-6
M. Wt: 229.10 g/mol
InChI Key: ZYZRSWYENLXTHO-UHFFFAOYSA-N
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Description

6-Bromothieno[3,2-b]pyridin-2-amine (CAS 1638768-57-6) is a high-purity brominated heteroaromatic compound with a molecular formula of C7H5BrN2S and a molecular weight of 229.10 g/mol . This chemical serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse array of 6-aryl and 6-heteroaryl thieno[3,2-b]pyridine derivatives for biological evaluation . This compound is a crucial building block in the synthesis of novel molecular scaffolds designed for anticancer activity. Researchers have utilized it to create libraries of compounds that demonstrate potent growth inhibitory effects (with GI50 values in the low micromolar range) against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5) . The mechanism of action for these derived compounds often involves the disruption of normal cell cycle progression and the induction of apoptosis in cancerous cells . The bromine atom at the 6-position allows for further functionalization, while the amine group at the 2-position can be used to modify the molecule's properties or participate in further ring formation. This reagent is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and handle this compound with appropriate personal protective equipment, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B6307337 6-Bromothieno[3,2-b]pyridin-2-amine CAS No. 1638768-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromothieno[3,2-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZRSWYENLXTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Bromothieno 3,2 B Pyridin 2 Amine and Its Functionalized Analogues

Retrosynthetic Analysis of the 6-Bromothieno[3,2-b]pyridin-2-amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the bonds forming the thiophene (B33073) and pyridine (B92270) rings. A key disconnection can be made at the C-N bond of the 2-amino group, suggesting a late-stage introduction of the amine. amazonaws.com Another strategic disconnection is at the C-S bonds of the thiophene ring. This leads back to a functionalized pyridine precursor.

A plausible retrosynthetic pathway for the thieno[3,2-b]pyridine (B153574) core involves a Gewald reaction, which would construct the thiophene ring from a suitable ketone, a source of active methylene, and elemental sulfur. Alternatively, a Friedländer-type condensation could be envisioned to form the pyridine ring onto a pre-existing thiophene structure. The bromo-substituent at the 6-position is typically introduced on the pyridine ring precursor prior to the thieno[3,2-b]pyridine ring system formation.

Direct Synthetic Routes to this compound

The direct synthesis of this compound often involves a multi-step sequence starting from readily available pyridine derivatives. One common approach begins with the bromination of a suitable pyridinone, followed by the introduction of a cyano group, which can then be used to construct the fused thiophene ring.

For instance, a one-pot, two-step synthesis has been reported for analogous 6-amino-2-pyridone-3,5-dicarbonitriles, which highlights the utility of sequential reactions in building complex heterocyclic systems. diva-portal.orgnih.gov The synthesis of 2-bromo-6-alkylaminopyridines has also been achieved through the reaction of 2,6-dibromopyridine (B144722) with primary amines, demonstrating a method for introducing substituents on the pyridine ring that could be precursors to the thieno[3,2-b]pyridine system. georgiasouthern.edu

Palladium-Catalyzed Cross-Coupling Approaches for C-6 Functionalization

The bromine atom at the C-6 position of this compound serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling in the Derivatization of this compound Precursors

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgnih.govorganic-chemistry.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. nih.gov In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C-6 position. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. mit.edu For example, studies on the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated the potential for regioselective and even atropselective transformations. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
12-Bromoaniline derivativePhenylboronic acidCataXCium A Pd G3K3PO4Dioxane/H2O97
26-ChloroindolePhenylboronic acid[Pd(allyl)Cl]2 / SPhosK3PO4Toluene/H2O97
33,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/H2OVariable

This table presents a selection of reported conditions for Suzuki-Miyaura coupling reactions on various substrates, illustrating the range of applicable catalysts, bases, and solvents.

Sonogashira Coupling for Ethynyl (B1212043) Linkage Formation at C-6

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is particularly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. libretexts.org

For this compound, this reaction allows for the introduction of an ethynyl group at the C-6 position, which can serve as a key building block for further transformations. The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has shown that high yields can be achieved under optimized conditions. researchgate.net

Table 2: Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

EntryCatalystLigandCo-catalystBaseSolventTemperature (°C)Yield (%)
1Pd(CF3COO)2PPh3CuIEt3NDMF10072-96

This table summarizes the optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, as reported in a study by Zhu et al. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation at C-6

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides, providing a direct route to arylamines. wikipedia.org It has found widespread application in the synthesis of pharmaceuticals and other complex organic molecules due to its broad substrate scope and functional group tolerance. atlanchimpharma.com

In the case of this compound, the Buchwald-Hartwig amination enables the introduction of a wide variety of primary and secondary amines at the C-6 position. The reaction generally proceeds via an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with various generations of ligands developed to improve catalytic activity and substrate scope. wikipedia.org Studies have shown the successful application of Buchwald-Hartwig amination in the synthesis of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series. nih.gov

Table 3: Key Components in Buchwald-Hartwig Amination

ComponentExamplesRole in Reaction
Palladium Precatalyst[Pd2(dba)3], [Pd(allyl)Cl]2, Pd(OAc)2Source of the active Pd(0) catalyst. libretexts.orgchemspider.com
Phosphine Ligand(±)-BINAP, XPhos, BrettPhosStabilizes the palladium center and facilitates the catalytic cycle. libretexts.orgchemspider.com
BaseNaOBu-t, K3PO4, Cs2CO3Promotes deprotonation of the amine. wikipedia.orgchemspider.com
SolventToluene, Dioxane, THFProvides the reaction medium. libretexts.org

This table outlines the essential components for a successful Buchwald-Hartwig amination reaction, with examples of commonly used reagents.

Heck Reaction and Olefination Strategies

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org

For the functionalization of this compound, the Heck reaction allows for the introduction of various vinylic substituents at the C-6 position. The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the outcome and regioselectivity of the reaction. rsc.org Studies on the Heck coupling of related 6-bromo[2,3-d]thienopyrimidines with acrylates have demonstrated the feasibility of this approach for constructing new lead structures for biological targets. rsc.org

Nucleophilic Aromatic Substitution Reactions on the 6-Bromothieno[3,2-b]pyridine System

Nucleophilic aromatic substitution (SNAAr) is a crucial method for functionalizing the thieno[3,2-b]pyridine core. The electron-deficient nature of the pyridine ring, especially at positions ortho and para to the nitrogen atom, facilitates these reactions. youtube.comyoutube.comvaia.com The bromine atom at the C6 position of the thieno[3,2-b]pyridine system is susceptible to displacement by various nucleophiles.

For instance, palladium-catalyzed C-N Buchwald-Hartwig coupling has been successfully employed to synthesize novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines. nih.gov This reaction involves the coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with a range of aryl and heteroarylamines. nih.gov Similarly, the reaction of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols with amines, thiols, and phenols via an SNAr reaction yields the corresponding amino, thio, and oxy derivatives in moderate to high yields. thieme-connect.com

The reactivity of halopyridines in nucleophilic aromatic substitution is well-established, with 2- and 4-substituted halopyridines being particularly reactive. youtube.comyoutube.com The mechanism typically proceeds through an addition-elimination pathway, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring. youtube.comlibretexts.org Subsequent loss of the halide ion restores the aromatic system. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Thieno[3,2-b]pyridines

Starting MaterialNucleophileProductReference
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateAryl/Heteroarylamines6-[(Hetero)arylamino]thieno[3,2-b]pyridines nih.gov
7-Chloro-2-arylthieno[3,2-b]pyridin-3-olsAmines, Thiols, Phenols7-Amino/Thio/Oxy-2-arylthieno[3,2-b]pyridin-3-ols thieme-connect.com
4-ChloropyridineMethoxide ion4-Methoxypyridine vaia.com

Ring-Closure and Annulation Strategies for Thieno[3,2-b]pyridine Formation

The construction of the thieno[3,2-b]pyridine scaffold often relies on ring-closure or annulation strategies, which involve forming either the thiophene or the pyridine ring onto a pre-existing complementary ring. researchgate.net These methods are critical for accessing a diverse range of substituted thienopyridines.

One common approach involves the cyclization of functionalized thiophenes. For example, the synthesis of thieno[3,2-b]pyridines can be achieved from appropriately functionalized thiophenes, although this often requires multiple steps. thieme-connect.com A more direct method involves the reaction of 3-acetamido thiophenes, where the pyridine ring is formed onto the thiophene core. google.com

Conversely, the thiophene ring can be annulated onto a pyridine precursor. The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which can then be further elaborated to form the thieno[3,2-b]pyridine system. nih.gov Another strategy involves the reaction of 2-chloronicotinonitriles with mercaptans, followed by cyclization. researchgate.net

Ring-opening transformations also provide a pathway to thienopyridine derivatives. For instance, the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] thieme-connect.comnih.govoxazine-1,8-diones with binucleophiles can lead to the formation of polycyclic pyridones, which can be precursors to thienopyridine systems. nih.gov

Table 2: Key Ring-Closure Strategies for Thieno[3,2-b]pyridine Synthesis

Precursor TypeReaction TypeResulting ScaffoldReference
Functionalized ThiophenesPyridine ring formationThieno[3,2-b]pyridine thieme-connect.comgoogle.com
Functionalized PyridinesThiophene ring formation (e.g., Gewald reaction)Thieno[3,2-b]pyridine nih.govresearchgate.net
Pyrido-oxazinonesRing-opening and recyclizationPolycyclic pyridones nih.gov

Multicomponent Reactions and One-Pot Synthesis Protocols

Multicomponent reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to complex molecules like thieno[3,2-b]pyridines from simple starting materials. researchgate.net These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of compounds for biological screening. thieme-connect.com

A notable one-pot synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols has been developed using a directed ortho-metalation strategy. thieme-connect.com This is followed by an electrophile quench and subsequent SNAr reactions with various nucleophiles, all performed in a single pot. thieme-connect.com The Gewald synthesis of 2-aminothiophenes, a key step in many thienopyridine syntheses, is itself a multicomponent reaction involving a carbonyl compound, a nitrile, and elemental sulfur. nih.gov

The synthesis of pyridines through the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like ruthenium and iron, is another powerful multicomponent approach. nih.gov Furthermore, three-component ring transformations of dinitropyridone with a ketone and a nitrogen source can yield nitropyridines, which could serve as intermediates for thienopyridine synthesis. nih.gov

Table 3: Examples of Multicomponent and One-Pot Syntheses for Thienopyridine Scaffolds and Precursors

Reaction TypeKey ReagentsProduct TypeReference
One-Pot SynthesisHalogenated pyridine, benzyl (B1604629) disulfide, amines/thiols/phenolsFunctionalized thieno[3,2-b]pyridines thieme-connect.com
Gewald Aminothiophene SynthesisCarbonyl compound, activated nitrile, elemental sulfur2-Aminothiophenes nih.gov
[2+2+2] CycloadditionDiynes, cyanamides2-Aminopyridines nih.gov
Three-Component Ring TransformationDinitropyridone, ketone, ammoniaNitropyridines nih.gov

Mechanistic Insights into Reaction Pathways for Thieno[3,2-b]pyridine Synthesis and Derivatization

Understanding the mechanistic pathways involved in the synthesis and derivatization of thieno[3,2-b]pyridines is essential for optimizing reaction conditions and predicting outcomes. The mechanisms often involve classical organic reactions adapted to this heterocyclic system.

The nucleophilic aromatic substitution on halopyridines, a key derivatization strategy, proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. libretexts.org The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom, which can delocalize the negative charge, particularly when the attack occurs at the ortho or para positions. youtube.comvaia.com

For ring-closure reactions, the Thorpe-Ziegler cyclization is a common mechanistic pathway for forming the thiophene ring onto a pyridine precursor. researchgate.net This involves the intramolecular cyclization of a dinitrile, typically formed by the S-alkylation of a 3-cyanopyridine-2(1H)-thione. researchgate.net

Mechanistic studies have also provided insights into more complex transformations. For instance, density functional theory (DFT) calculations have been used to elucidate the role of hydrogen bonding in a phosphine-phenol catalyzed (3+2) annulation reaction, which helps to create an efficient reaction space for the enantiodetermining step. rsc.org In the context of biological activity, mechanistic studies have shown that some thieno[3,2-d]pyrimidine (B1254671) derivatives act as tubulin polymerization inhibitors, inducing G2/M phase arrest and apoptosis in cancer cells. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Thieno 3,2 B Pyridine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of Analogues

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of newly synthesized thieno[3,2-b]pyridine (B153574) analogues. By providing highly accurate mass measurements, typically with sub-ppm mass accuracy, HRMS allows for the confident determination of a compound's molecular formula. This is particularly crucial in drug discovery and medicinal chemistry, where precise molecular weight information is a prerequisite for the registration and characterization of novel compounds.

For instance, in the characterization of thieno[3,2-b]pyridine derivatives, HRMS is used to verify the presence of all expected atoms, including the bromine and sulfur isotopes, which have distinctive isotopic patterns. The technique can differentiate between compounds with very similar nominal masses, thereby preventing misidentification.

Table 1: Representative HRMS Data for a Thieno[3,2-b]pyridine Analogue

Compound Name Molecular Formula Calculated m/z Measured m/z

This table presents data for a related thieno[3,2-b]pyridine analogue to illustrate the application of HRMS. The data for Thieno[3,2-b]pyridin-7-ol is derived from a publicly available mass spectrum.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Elucidation (e.g., 2D NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex thieno[3,2-b]pyridine derivatives. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often necessary to fully resolve complex structures and assign all signals unambiguously.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of directly attached proton and carbon atoms, providing a clear map of C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular skeleton, including the connectivity of quaternary carbons and different functional groups.

These advanced NMR methods are critical for confirming the substitution pattern on the thieno[3,2-b]pyridine core, which can be challenging to determine by 1D NMR alone, especially in the presence of multiple substituents.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for determining the absolute configuration of chiral centers and for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's physical properties and biological activity.

For thieno[2,3-b]pyridines, a related class of compounds, it has been noted that their high degree of planarity can lead to strong intermolecular stacking and crystal packing, which in turn affects their solubility. mdpi.com X-ray crystallography can directly visualize these packing arrangements. While specific crystallographic data for 6-Bromothieno[3,2-b]pyridin-2-amine is not widely available, the principles of this technique are broadly applicable to the thieno[3,2-b]pyridine scaffold.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods are essential for both the purification of thieno[3,2-b]pyridine derivatives from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. By selecting appropriate stationary and mobile phases, researchers can achieve high-resolution separation of the target compound from starting materials, byproducts, and other impurities. The purity of a sample is typically determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. For some thieno[2,3-b]pyridine-2-carboxamides, HPLC has been used to confirm purity. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and for confirming the identity of separated components by their mass-to-charge ratio. In the context of thieno[3,2-b]pyridine research, LC-MS is an efficient tool for monitoring reaction progress, identifying intermediates, and confirming the molecular weight of the final product in a single run. For example, LC-ESI-QTOF has been used to analyze thieno[3,2-b]pyridin-7-ol.

Table 2: Illustrative HPLC Method Parameters for Thieno[3,2-b]pyridine Analogues

Parameter Value
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Detection UV at 254 nm

This table provides typical HPLC parameters that could be adapted for the analysis of this compound and its derivatives.

Thermal Analysis and Stability Profiling of Thieno[3,2-b]pyridine Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and solid-state properties of thieno[3,2-b]pyridine compounds.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvents or water.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation. For example, a high melting point, which can be determined by DSC, may be indicative of strong crystal packing forces, which has been observed in the related thieno[2,3-b]pyridine (B153569) series. mdpi.com

Computational and Theoretical Investigations of 6 Bromothieno 3,2 B Pyridin 2 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic structure, which in turn governs a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 6-Bromothieno[3,2-b]pyridin-2-amine.

DFT calculations are employed to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For the parent thieno[3,2-b]pyridine (B153574) scaffold, representative calculated bond lengths and angles provide a foundational understanding of its structure. These parameters can be influenced by the introduction of substituents like the bromo and amino groups in this compound.

Table 1: Representative Calculated Bond Lengths and Angles for Thieno[3,2-b]pyridine Scaffold Note: This data is for the parent thieno[3,2-b]pyridine system and serves as a reference. The actual values for this compound will be influenced by its substituents.

ParameterValue
C2-C3 Bond Length (Å)1.37
C3-C3a Bond Length (Å)1.43
C3a-N4 Bond Length (Å)1.38
N4-C5 Bond Length (Å)1.33
C5-C6 Bond Length (Å)1.41
C6-C7 Bond Length (Å)1.36
C7-C7a Bond Length (Å)1.42
C7a-S1 Bond Length (Å)1.75
S1-C2 Bond Length (Å)1.74
C2-N(amine) Bond Length (Å)1.36 (estimated for amine substituent)
C6-Br Bond Length (Å)1.90 (estimated for bromo substituent)
C2-C3-C3a Bond Angle (°)112.0
C3-C3a-N4 Bond Angle (°)128.0
C3a-N4-C5 Bond Angle (°)117.0
N4-C5-C6 Bond Angle (°)125.0
C5-C6-C7 Bond Angle (°)118.0

Beyond structural parameters, DFT is instrumental in probing the reactivity of this compound. The calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring are expected to be regions of negative potential, while the hydrogen atoms of the amine group and the carbon atom attached to the bromine would exhibit positive potential. dtic.mil

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the presence of the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom and the pyridine nitrogen will lower the LUMO energy. scispace.comnih.gov This modulation of the frontier orbitals influences the molecule's reactivity in various chemical transformations.

Table 2: Representative Calculated Frontier Molecular Orbital Energies for Substituted Thienopyridines Note: This data is illustrative and based on general trends observed for substituted thienopyridines. The exact values for this compound would require specific calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thieno[3,2-b]pyridine-6.20-1.504.70
2-Aminothieno[3,2-b]pyridine-5.80-1.404.40
6-Bromothieno[3,2-b]pyridine-6.35-1.804.55
This compound-5.95-1.704.25

Molecular Modeling and Conformational Analysis

While the thieno[3,2-b]pyridine core is largely planar, substituents can introduce conformational flexibility. Molecular modeling techniques, particularly conformational analysis, are employed to identify the most stable spatial arrangements of a molecule. This is crucial for understanding how a molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in solution. nih.gov

For analogues of this compound with flexible side chains, conformational analysis can reveal the accessible conformations and their relative energies. This information is vital for understanding structure-activity relationships (SAR) and for designing molecules with a higher propensity to adopt a bioactive conformation. Studies on related bicyclic systems have shown that even small substituents can influence the preferred conformation and packing in the solid state. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate steps of a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step. This allows for a detailed elucidation of the reaction mechanism.

The synthesis of thienopyridines can proceed through various routes. abertay.ac.ukresearchgate.netsci-hub.ru For the synthesis of this compound, computational studies can be used to compare different potential pathways and determine the most energetically favorable one. For instance, in a multi-step synthesis, DFT calculations can pinpoint the rate-limiting step by identifying the transition state with the highest energy barrier. researchgate.net This knowledge is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

In Silico Screening and Virtual Ligand Design for Biological Target Prediction

The thienopyridine scaffold is present in a number of biologically active compounds, including some kinase inhibitors. researchgate.netmdpi.com This suggests that this compound and its analogues could also exhibit interesting biological activities. In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.comresearchgate.net

Virtual screening can be either structure-based or ligand-based. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock candidate molecules into the binding site and score their potential interactions. For this compound, if a potential target like a kinase is identified, its crystal structure could be used to screen for analogues with improved binding affinity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design approaches are particularly useful. Pharmacophore modeling is a powerful technique that involves identifying the essential steric and electronic features of a set of known active molecules that are responsible for their biological activity. nih.govmdpi.commdpi.com These features, which can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, are arranged in a specific 3D geometry to create a pharmacophore model. nih.gov

For this compound, a pharmacophore model could be developed based on its key structural features: the hydrogen-bond donating amino group, the potential for hydrogen bond acceptance by the pyridine nitrogen, the aromatic thienopyridine core, and the hydrophobic bromine atom. This model could then be used as a 3D query to search virtual libraries for other molecules that match these features, potentially leading to the discovery of novel compounds with similar biological activities. mdpi.com This approach is particularly valuable in the early stages of drug discovery for identifying new chemical scaffolds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In drug discovery, 3D-QSAR analysis is a particularly useful computational approach for developing potent and effective inhibitors. mdpi.com These models help to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govresearchgate.net For analogues of this compound, such as thienopyrimidine and thieno[3,2-d]pyrimidine (B1254671) derivatives, several QSAR studies have been conducted to elucidate the key structural features required for their biological activities against various therapeutic targets.

Research has utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust and statistically reliable models. mdpi.comnih.gov These analyses evaluate the impact of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on the activity of the compounds. nih.govrsc.org The predictive power of these models is often validated through internal methods, like leave-one-out cross-validation (q²), and external validation with a test set of compounds (predictive r²). mdpi.comresearchgate.net

Detailed Research Findings

QSAR studies on thieno[3,2-b]pyridine analogues have provided valuable insights for various therapeutic areas.

As Cancer Inhibitors: A 3D-QSAR study was performed on a series of forty-seven thieno-pyrimidine derivatives as inhibitors for triple-negative breast cancer. mdpi.com The resulting CoMFA and CoMSIA models were statistically robust and showed strong predictive capability. mdpi.com The models indicated that steric and electrostatic effects are primary determinants of the binding affinities of these compounds. researchgate.net Another QSAR analysis of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors also demonstrated the power of these models in predicting anticancer activity. nih.gov

As Phosphodiesterase (PDE) Inhibitors: For a series of 29 thieno[3,2-d]pyrimidines with affinity for phosphodiesterase IV (PDE IV), both CoMFA and CoMSIA methods yielded statistically valid models with good correlative and predictive power. nih.govresearchgate.net Similarly, docking-based CoMFA and CoMSIA studies on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors helped to elucidate the pharmacophore features responsible for their potency and selectivity. rsc.org

The statistical significance of these models is paramount. Key parameters include the coefficient of determination (r²), which measures the goodness of fit, and the leave-one-out cross-validated correlation coefficient (q²), which assesses the predictive ability of the model. mdpi.com

Table 1: Statistical Results of 3D-QSAR Studies on Thienopyrimidine Analogues

Study FocusMethodq² (Cross-validated r²)r² (Non-cross-validated r²)Target/ApplicationReference
Thieno-pyrimidine DerivativesCoMFA0.8180.917Triple Negative Breast Cancer mdpi.com
Thieno-pyrimidine DerivativesCoMSIA0.8010.897Triple Negative Breast Cancer mdpi.com
Thieno[3,2-d]pyrimidinesk-nearest neighbour MFA0.7635N/ACholesterol Inhibition researchgate.net
Thieno[3,2-d]pyrimidinesCoMFAStatistically ValidStatistically ValidPDE IV Inhibition nih.govresearchgate.net
Thieno[3,2-d]pyrimidinesCoMSIAStatistically ValidStatistically ValidPDE IV Inhibition nih.govresearchgate.net

Table 2: Statistical Results of 2D and Group-Based QSAR Studies on Thieno[3,2-d]pyrimidines as Cholesterol Inhibitors

QSAR Modelpred_r²Reference
2D QSAR (SW-PCR)0.84070.73950.7971 researchgate.net
Group Based QSAR (SW-PCR)0.81320.68040.7661 researchgate.net

Research on Biological Interactions and Medicinal Chemistry Applications of Thieno 3,2 B Pyridine Derivatives

Investigation of Molecular Target Engagement and Binding Affinities

Thieno[3,2-b]pyridine (B153574) derivatives have demonstrated engagement with a variety of molecular targets, including enzymes and receptors. The specific interactions and binding affinities are crucial for their therapeutic potential.

For instance, a series of 3-amino-thieno[2,3-b]pyridine derivatives were developed as inhibitors of the non-receptor tyrosine kinase c-Src, a target in cancer therapy. drugbank.com Molecular modeling and X-ray crystallography studies of an active compound from this series provided insights into its orientation and interactions within the ATP hydrophobic pocket of the enzyme. drugbank.com This information guided the design of further analogs with improved enzymatic and cellular inhibition. drugbank.com

In the realm of G protein-coupled receptors, thieno[3,2-b]pyridine-5-carboxamide was identified as a core replacement in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov This scaffold hopping approach led to the discovery of potent mGlu5 NAMs with IC50 values in the nanomolar range. nih.gov

Furthermore, thieno[2,3-b]pyridine (B153569) derivatives have been explored as ligands for adenosine (B11128) receptors. One such derivative, compound 7c, exhibited good binding affinity for the rat A1 adenosine receptor with a Ki value of 61.9 nM. nih.gov This highlights the potential of this scaffold in developing treatments for conditions like epilepsy, where adenosine signaling plays a crucial role. nih.gov

The table below summarizes the binding affinities of selected thieno[3,2-b]pyridine derivatives for their respective targets.

Table 1: Binding Affinities of Selected Thieno[3,2-b]pyridine Derivatives

CompoundTargetBinding Affinity (IC50/Ki)
Thieno[3,2-b]pyridine-5-carboxamide derivativehmGlu5< 80 nM (IC50) nih.gov
Compound 7c (thieno[2,3-b]pyridine derivative)rA1 Adenosine Receptor61.9 nM (Ki) nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For thieno[3,2-b]pyridine derivatives, SAR studies have provided valuable insights into optimizing their potency and selectivity.

The substitution pattern on the thieno[3,2-b]pyridine ring system significantly impacts biological activity. For example, in a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives investigated for anti-inflammatory properties, variations in the aryl group at the C-6 position led to a range of potencies in inhibiting nitric oxide (NO) production. nih.gov This suggests that the nature of the substituent at this position is a key determinant of anti-inflammatory activity. nih.gov

In the context of Forkhead Box M1 (FOXM1) inhibitors, a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides were synthesized with various substituents on the phenyl ring. nih.gov It was found that compounds bearing a cyano (-CN) group, regardless of the halogen at another position, were effective in decreasing FOXM1 expression. nih.gov This highlights the importance of specific electron-withdrawing groups in achieving the desired biological effect. nih.gov

Furthermore, in the development of c-Met and VEGFR2 tyrosine kinase inhibitors, a family of thieno[3,2-b]pyridine-based compounds demonstrated low nanomolar IC50 values. nih.gov The SAR of these N3-arylmalonamides revealed the importance of the substitution pattern for their potent in vitro activity and in vivo efficacy. nih.gov

The following table illustrates the impact of substituent variation on the biological activity of thieno[2,3-b]pyridine derivatives.

Table 2: SAR of 6-Aryl-3-amino-thieno[2,3-b]pyridine Derivatives as NO Inhibitors

CompoundC-6 SubstituentNO Production Inhibition (IC50)
1fAryl group3.30 µM nih.gov
1oAryl group3.24 µM nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

In the development of mGlu5 negative allosteric modulators, a scaffold-hopping approach led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a competent replacement for a picolinamide (B142947) core. nih.gov This substitution resulted in potent mGlu5 NAMs. nih.gov Similarly, a 2,3-difluorobenzamide (B105335) core was also found to be a successful replacement. nih.gov

Another study explored the replacement of the benzofuran (B130515) ring in a series of compounds with a thieno[2,3-b]pyridine ring to develop Pim-1 kinase inhibitors. cu.edu.eg This bioisosteric replacement, combined with a bromine atom at the 5-position for hydrophobic interactions, was a key design element. cu.edu.eg

The concept of bioisosterism has also been applied to the indole (B1671886) nucleus of tryptamines, where thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole were investigated as potential replacements. nih.gov While the thiophene (B33073) was not a perfect substitute for the phenyl ring in terms of binding to 5-HT2 receptors, the thienopyrrole scaffold did serve as a potent bioisostere for the indole nucleus in compounds that bind to the 5-HT1A receptor. nih.gov This demonstrates that the success of a bioisosteric replacement can be highly dependent on the specific receptor subtype. nih.gov

Mechanistic Studies of Cellular and Biochemical Effects

Understanding the mechanism of action of thieno[3,2-b]pyridine derivatives at the cellular and biochemical level is crucial for their development as therapeutic agents.

Thieno[3,2-b]pyridine derivatives have been extensively studied as kinase inhibitors. A series of N3-arylmalonamides based on the thieno[3,2-b]pyridine scaffold were identified as potent inhibitors of both c-Met and VEGFR2 tyrosine kinases, with IC50 values in the low nanomolar range. nih.gov

In another study, thieno[2,3-b]pyridine analogues were synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K). nih.gov Modifications around the thienopyridine core were critical for activity, with the most active compound showing an IC50 of 170 nM. nih.gov

Furthermore, 3-amino-thieno[2,3-b]pyridines have been identified as a novel class of c-Src inhibitors. drugbank.com SAR studies shed light on the role of substituents on the thienopyridine ring in interacting with the enzyme. drugbank.com

The table below provides examples of the kinase inhibitory activity of thieno[3,2-b]pyridine derivatives.

Table 3: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound SeriesTarget Kinase(s)Inhibitory Activity (IC50)
N3-arylmalonamidesc-Met, VEGFR2Low nanomolar range nih.gov
Thieno[2,3-b]pyridine analogue (compound 34)eEF2-K170 nM nih.gov
5-bromo-thieno[2,3-b]pyridine derivative (compound 5b)Pim-112.71 µM cu.edu.eg
Thieno[3,2-d]pyrimidine (B1254671) derivative (compound 26)FAK, FLT3Potent inhibition acs.org

Thienopyridines are a well-established class of drugs that act as P2Y12 receptor antagonists, playing a crucial role in antiplatelet therapy. nih.govnih.gov Clopidogrel (B1663587) and prasugrel (B1678051) are prominent examples of thienopyridine-based drugs that irreversibly inhibit the P2Y12 receptor, which is essential for ADP-mediated platelet aggregation. nih.govnih.gov

In the context of metabotropic glutamate receptors, thieno[3,2-b]pyridine derivatives have been identified as negative allosteric modulators (NAMs) of mGlu5. nih.gov These compounds, discovered through a scaffold hopping approach, demonstrated high potency with IC50 values below 80 nM. nih.gov The mGlu5 receptor is a target for various central nervous system disorders, and the discovery of these novel NAMs opens new avenues for therapeutic development. nih.govnih.gov

Cell Cycle Progression Analysis

The ability to modulate the cell cycle is a hallmark of many anti-cancer agents. Research into thieno[3,2-b]pyridine derivatives has demonstrated their potential to interfere with cancer cell proliferation by arresting the cell cycle at critical checkpoints.

Studies on aminodi(hetero)arylamines derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have shown effects on the cell cycle profile of human tumor cells. researchgate.netnih.gov For instance, one promising aminodi(hetero)arylamine derivative was analyzed for its effect on the NCI-H460 non-small cell lung cancer cell line. researchgate.netnih.gov It was observed that this compound altered the normal cell cycle distribution, causing a notable decrease in the percentage of cells in the G0/G1 phase. researchgate.netnih.gov

In a separate study, a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e , was evaluated against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The results indicated that at its GI50 concentration (13 μM), the compound led to a decrease in the number of proliferating cells. nih.govontosight.ai Further analysis by flow cytometry showed that this was associated with an increase in the population of cells in the G0/G1 phase and a corresponding decrease in the S phase, although this trend was not statistically significant. nih.govontosight.ai These findings highlight a mechanism of action that involves cytostatic effects through cell cycle modulation, a promising characteristic for anti-tumor agents.

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Certain thieno[3,2-b]pyridine derivatives have been identified as capable of triggering this process in cancer cells.

The investigation of aminodi(hetero)arylamines within the thieno[3,2-b]pyridine series revealed significant pro-apoptotic activity. researchgate.netnih.gov The most potent compound from this series, when tested against the NCI-H460 lung cancer cell line, was found not only to alter the cell cycle but also to increase the levels of apoptosis. researchgate.netnih.gov This dual mechanism of arresting cell proliferation and actively inducing cell death underscores the therapeutic potential of this class of compounds. The induction of apoptosis is a critical attribute, as it allows for the elimination of malignant cells, which is a more definitive anti-cancer outcome than simply halting their proliferation.

Anti-infective Modalities and Specific Pathogen Inhibition

The thieno[3,2-b]pyridine scaffold is a versatile platform that has also been explored for its potential in combating infectious diseases. Derivatives of this and the isomeric thieno[2,3-b]pyridine system have shown activity against a range of bacterial and fungal pathogens. researchgate.netjapsonline.commdpi.com

A study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives identified them as a promising lead scaffold for fungicides. ekb.eg Several compounds from this series demonstrated significant antifungal activity against plant pathogens such as Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values in the low microgram per milliliter range. ekb.eg

In the realm of antibacterial research, various thieno[2,3-b]pyridine derivatives have been synthesized and evaluated. One study reported moderate activity for a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.com Another investigation into new thieno[2,3-b]pyridine-based compounds also revealed promising antimicrobial effects, with one derivative showing potent activity with MIC values between 4-16 μg/mL against a panel of bacteria and fungi. wisdomlib.org These findings suggest that the thienopyridine core can be chemically modified to develop agents targeting specific pathogens.

Compound ClassPathogenActivity (MIC/EC50 in µg/mL)Reference
Tetrahydrothieno[3,2-b]pyridine (I-1)Cercospora arachidicolaEC50: 6.66 ekb.eg
Tetrahydrothieno[3,2-b]pyridine (I-7)Rhizoctonia solaniEC50: 4.61 ekb.eg
Tetrahydrothieno[3,2-b]pyridine (I-12)Sclerotinia sclerotiorumEC50: 6.31 ekb.eg
Thieno[2,3-b]pyridine (3c)Various bacteria & fungiMIC: 4-16 wisdomlib.org
Thieno[2,3-b]pyridine (13b)Staphylococcus aureusMIC: 4.8 japsonline.com
Thieno[2,3-b]pyridine (13b)Escherichia coliMIC: 4.8 japsonline.com

Anti-tumor Research Avenues (in vitro cellular models)

The most extensively documented therapeutic application for thieno[3,2-b]pyridine derivatives is in anti-tumor research. Numerous studies have detailed the synthesis and in vitro evaluation of these compounds against a variety of human cancer cell lines, demonstrating their potential as cytotoxic and cell growth inhibitory agents.

One series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was tested against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. nih.govontosight.ai Several of these compounds caused significant growth inhibition in both cell lines, with minimal effect on non-tumorigenic MCF-12A cells, suggesting a degree of cancer cell selectivity. nih.govontosight.ai

In another study, a series of aminodi(hetero)arylamines based on the methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate scaffold were evaluated for their growth inhibitory effects on four human tumor cell lines: MCF-7 (breast), A375-C5 (melanoma), NCI-H460 (lung), and HepG2 (liver). researchgate.netnih.gov The most promising compound exhibited potent activity with GI50 values in the low micromolar range (1.30–1.63 µM) across all tested cell lines, while showing no toxicity to primary porcine liver cells at these concentrations. researchgate.netnih.gov

Compound SeriesCell LineCancer TypeActivity (GI50 in µM)Reference
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (2e)MDA-MB-231Triple-Negative Breast13 nih.govontosight.ai
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (2e)MDA-MB-468Triple-Negative Breast15 nih.govontosight.ai
Aminodi(hetero)arylamine (3a)MCF-7Breast Adenocarcinoma1.63 researchgate.netnih.gov
Aminodi(hetero)arylamine (3a)A375-C5Melanoma1.30 researchgate.netnih.gov
Aminodi(hetero)arylamine (3a)NCI-H460Non-small Cell Lung1.32 researchgate.netnih.gov
Aminodi(hetero)arylamine (3a)HepG2Hepatocellular Carcinoma1.40 researchgate.netnih.gov

Prodrug Design and Bioreversible Linkers for Thienopyridine Scaffolds

The thienopyridine scaffold is famously utilized in several blockbuster antiplatelet drugs, which are administered as prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo through metabolic processes. This strategy is often employed to improve pharmacokinetic properties such as absorption or to target drug delivery.

The antiplatelet agents clopidogrel and prasugrel are classic examples of thienopyridine prodrugs. researchgate.net They require metabolic activation to form their active metabolites, which then irreversibly block the P2Y12 receptor on platelets. researchgate.neturan.ua Inspired by this success, further research has focused on creating novel prodrugs based on the thienopyridine scaffold.

One successful strategy has been the design of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine. researchgate.netekb.eg In this approach, various amino acids are linked to the thienopyridine core. These amino acid conjugates are designed to be cleaved by enzymes in the body, releasing the active drug. This approach has been used to optimize the antiplatelet activity of the parent compounds, leading to candidates with potent and potentially safer profiles for further research. researchgate.netekb.eg The synthesis often involves coupling N-Boc-protected amino acids to a thiolactone intermediate of the thienopyridine, followed by deprotection. researchgate.net

Metabolic Stability Studies

The metabolic stability and biotransformation pathways of a compound are critical to its development as a drug. For thienopyridine derivatives, metabolism is not just a matter of clearance but is often essential for bioactivation.

The metabolic pathways of the antiplatelet thienopyridines ticlopidine, clopidogrel, and prasugrel have been studied extensively. uran.ua These compounds are all prodrugs that undergo hepatic metabolism by cytochrome P450 (CYP) enzymes to generate their active thiol-containing metabolites. uran.ua

Clopidogrel is metabolized in a two-step process, with only a fraction of the parent drug being converted to the active metabolite. The first step, oxidation to 2-oxo-clopidogrel, is mediated primarily by CYP2C19, CYP1A2, and CYP2B6. uran.ua The majority of the drug is hydrolyzed by esterases to an inactive carboxylic acid derivative, representing a major competing metabolic pathway.

Prasugrel is designed for more efficient activation. It is rapidly hydrolyzed by carboxylesterases (primarily in the intestine) to a thiolactone intermediate, which is then oxidized in a single CYP-dependent step to its active metabolite. uran.ua This more direct activation pathway results in a more predictable pharmacodynamic response compared to clopidogrel.

These studies highlight that the thienopyridine scaffold is readily processed by metabolic enzymes. The specific substitutions on the pyridine (B92270) and thiophene rings dictate the exact pathways and the efficiency of active metabolite formation versus inactivation. Understanding these transformations is crucial for designing new thienopyridine-based agents with desired metabolic profiles.

Applications in Material Science and Advanced Functional Systems

Exploration of Thienopyridine Derivatives in Organic Electronics

The intrinsic electronic characteristics of the thienopyridine core have positioned its derivatives as promising materials for organic electronics. The system's inherent donor-acceptor nature, arising from the fused thiophene (B33073) and pyridine (B92270) rings, facilitates intramolecular charge transfer, a key process for semiconductor applications. Researchers have explored this potential by designing and synthesizing novel thienopyridine-based molecules for devices like organic field-effect transistors (OFETs).

A notable example involves a bisisoindigo derivative that incorporates thieno[3,2-c]pyridine-4,6-dione subunits. rsc.org This molecule, when used in an OFET, demonstrated balanced ambipolar charge transport properties, meaning it can effectively transport both positive charges (holes) and negative charges (electrons). rsc.org Such balanced transport is highly desirable for creating complex organic circuits, including complementary logic gates.

To further enhance performance, this thienopyridine-based building block was copolymerized with a bithiophene unit to create a donor-acceptor conjugated polymer, PTPBIID-BT. rsc.org This polymer exhibited p-type dominated ambipolar transport characteristics in OFETs, with a significant hole mobility of up to 0.16 cm² V⁻¹ s⁻¹. rsc.org This performance highlights the potential of using thienopyridine derivatives to construct high-performance organic semiconductors for next-generation electronics. rsc.org

Table 1: Charge Transport Properties of a Thienopyridine-Based Small Molecule and Polymer in OFETs

CompoundTransport TypeHole Mobility (μh) [cm² V⁻¹ s⁻¹]Electron Mobility (μe) [cm² V⁻¹ s⁻¹]
TPBIID (Small Molecule) Ambipolar0.0110.015
PTPBIID-BT (Polymer) p-type dominated ambipolar0.16-

Source: Compiled from research findings. rsc.org

Photophysical Properties and Luminescent Applications

Thienopyridine derivatives and their structural analogs, such as thienopyrazines and thienopyrimidines, often exhibit interesting photophysical properties, including strong luminescence. nih.govacs.org These properties are highly dependent on the molecular structure, substitution patterns, and the surrounding environment. The inherent electronic structure allows for the design of molecules with strong absorption in the visible spectrum and emission in the visible to near-infrared (NIR) regions. nih.gov

For instance, donor-acceptor-donor (D-A-D) type organic fluorophores based on a thienopyrazine core have been synthesized and characterized. nih.gov These molecules demonstrate intense light-harvesting capabilities and emit light in the deep-red and NIR regions, which is particularly valuable for applications like luminescent solar concentrators (LSCs). nih.gov A key feature of these materials is their large Stokes shift—the difference between the absorption and emission maxima—which is crucial for minimizing reabsorption losses in LSC devices. nih.gov

The introduction of different aromatic substituents onto the core structure allows for fine-tuning of the optical properties. nih.gov Similarly, studies on related heterocyclic systems, like silver(I) complexes with 2′,6′-difluoro-2,3′-bipyridine ligands, show strong blue emissions, indicating that pyridine-containing scaffolds can be tailored for various luminescent applications, including as emitting materials in organic light-emitting diodes (OLEDs). nih.gov The broad emission spectra observed in some of these compounds suggest their potential for use in solid-state lighting and display technologies. nih.gov

Table 2: Photophysical Data for a Representative Thienopyrazine-Based Fluorophore

PropertyValue
Absorption Maximum (λabs) 550 - 600 nm (Typical Range)
Emission Maximum (λem) 650 - 750 nm (Typical Range)
Stokes Shift > 100 nm
Application Luminescent Solar Concentrators (LSCs)

Source: Compiled from research findings. nih.gov

Development as Fluorescence Probes for Biological Systems

The luminescent properties of thieno-fused pyridine scaffolds also make them attractive candidates for the development of fluorescence probes for biological imaging and sensing. Thienopyrimidine-based compounds, which are structurally related to thienopyridines, have been shown to exhibit aggregation-induced emission (AIE). acs.org AIE is a phenomenon where molecules are non-emissive in solution but become highly fluorescent upon aggregation, making them excellent probes for monitoring processes like protein aggregation or for cell imaging with low background noise. acs.org

These novel thienopyrimidine chromophores, featuring multiply twisted and rotatable aryl moieties, have been investigated for their photophysical behavior both in solution and in the solid state. acs.org The sensitivity of their emission to molecular aggregation and environmental changes makes them suitable for bioapplications. Theoretical calculations using density functional theory (DFT) have been employed to understand and predict the photophysical properties of these compounds, aiding in the rational design of new and improved biological probes. acs.org The biocompatibility of certain thienopyrimidine derivatives further enhances their potential as luminescent materials for studying complex biological systems. acs.org

Polymer Chemistry and Advanced Functional Materials Design

The "6-Bromothieno[3,2-b]pyridin-2-amine" molecule is an ideal monomer for creating advanced functional polymers. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the amine group can be used for polymerization or post-polymerization modification. This dual functionality allows for the synthesis of a wide range of polymer architectures, including conjugated polymers for electronics and stimuli-responsive materials.

As demonstrated in the field of organic electronics, thienopyridine units can be incorporated into the backbone of conjugated polymers to control their electronic properties. rsc.org The synthesis of the donor-acceptor polymer PTPBIID-BT from a thieno[3,2-c]pyridine-4,6-dione building block is a prime example. rsc.org By strategically combining thienopyridine units with other aromatic or heteroaromatic monomers, chemists can design polymers with tailored band gaps, energy levels, and charge transport characteristics for specific applications in organic photovoltaics (OPVs), OLEDs, and sensors. The ability to create well-defined polymeric materials from thienopyridine building blocks opens up vast possibilities for the design of next-generation functional materials with enhanced performance and stability.

Future Research Directions and Unexplored Avenues in 6 Bromothieno 3,2 B Pyridin 2 Amine Chemistry

Expansion of Diversity-Oriented Synthesis Libraries

A key area for future research lies in the expansion of diversity-oriented synthesis (DOS) libraries based on the 6-Bromothieno[3,2-b]pyridin-2-amine core. DOS aims to create collections of structurally diverse molecules that can be used to probe biological systems and identify new drug leads. broadinstitute.org By leveraging the reactivity of the bromine atom and the amino group, a wide array of substituents can be introduced, leading to a vast chemical space to be explored. The modular nature of DOS is particularly well-suited for generating structure-activity relationships (SAR) rapidly. broadinstitute.org

Future efforts will likely focus on creating sp3-enriched fragments, moving beyond the more common planar, sp2-hybridized heterocyclic compounds. broadinstitute.org This approach could yield novel molecular shapes with the potential to interact with challenging biological targets. broadinstitute.org The development of new synthetic pathways for creating diverse pyrimidine-embedded polyheterocycles from related starting materials further highlights the potential for generating complex and varied molecular architectures. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of automated synthesis with high-throughput screening (HTS) platforms represents a transformative approach to accelerating the discovery of new applications for this compound derivatives. nih.govyoutube.com Automated robotic systems can be employed for the rapid, parallel synthesis of large libraries of related compounds on a small scale. numberanalytics.comnih.gov This allows for the efficient exploration of a wide range of chemical modifications.

These automated platforms can be directly coupled with HTS techniques to quickly assess the biological activity or material properties of the synthesized compounds. youtube.comnumberanalytics.com For instance, a library of this compound derivatives could be rapidly screened for their ability to inhibit a particular enzyme or to exhibit desirable photophysical properties. nih.gov This combination of automated synthesis and HTS has the potential to dramatically shorten the timeline for drug discovery and materials development. nih.govyoutube.com

Novel Catalyst Systems for Sustainable Synthesis

The development of novel and sustainable catalyst systems for the synthesis and functionalization of this compound is a critical area of future research. Green chemistry principles, such as the use of efficient catalysts and milder reaction conditions, are becoming increasingly important in chemical synthesis. numberanalytics.comnumberanalytics.com

Future research will likely focus on the application of advanced catalytic systems, including:

Transition Metal Catalysts: Palladium, copper, and gold catalysts have been widely used in the synthesis of various heterocyclic compounds and could be adapted for the modification of the this compound scaffold. numberanalytics.com

Organocatalysts: These metal-free catalysts offer a more environmentally friendly alternative to traditional metal catalysts.

Biocatalysts: The use of enzymes as catalysts can lead to highly selective and efficient reactions under mild conditions.

Furthermore, innovative techniques such as microwave-assisted synthesis, flow chemistry, and mechanochemical synthesis could be explored to improve the efficiency, scalability, and environmental footprint of reactions involving this compound. numberanalytics.com

Advanced Biophysical Characterization of Ligand-Target Interactions

A deeper understanding of how derivatives of this compound interact with their biological targets is crucial for rational drug design. Future research will increasingly rely on advanced biophysical techniques to characterize these interactions at a molecular level.

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide detailed insights into the binding modes of these compounds. numberanalytics.comnih.gov For example, determining the co-crystal structure of a this compound derivative bound to its target protein can reveal key interactions that can be exploited to improve potency and selectivity. nih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of these interactions.

Multi-Target Ligand Design and Polypharmacology Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.govnih.gov This approach can be particularly beneficial for complex diseases that involve multiple biological pathways. researchgate.net The this compound scaffold is a promising starting point for the design of multi-target ligands.

For instance, derivatives of the related thienopyrimidine scaffold have been explored as multi-target kinase inhibitors for the treatment of cancer. nih.gov By carefully modifying the substituents on the this compound core, it may be possible to create compounds that simultaneously inhibit multiple kinases or other relevant biological targets. nih.govmdpi.com This approach could lead to more effective and durable therapeutic responses.

Exploration of New Application Domains Beyond Medicinal Chemistry

While the primary focus of research on thienopyridine derivatives has been in medicinal chemistry, there is a growing interest in exploring their applications in other fields. nih.govnih.govnih.gov The unique electronic and photophysical properties of these compounds make them attractive candidates for use in materials science.

A particularly promising area is the development of organic light-emitting diodes (OLEDs). Gold(III) complexes containing isomeric thienopyridine moieties have been shown to be efficient yellow- to red-emitting materials with high photoluminescence quantum yields. rsc.org Future research could focus on synthesizing and characterizing new this compound-based materials for use in OLEDs and other electronic devices. The potential for these compounds in nanotechnology, for applications such as in diagnostic tools or as components of advanced biomaterials, also warrants further investigation. dovepress.com

Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions

The development of advanced analytical techniques for the real-time monitoring of chemical reactions is essential for optimizing synthetic processes and ensuring the quality of the final products. numberanalytics.com For the synthesis and modification of this compound, techniques such as in-situ NMR spectroscopy and process analytical technology (PAT) could be employed to gain a deeper understanding of reaction kinetics and mechanisms.

These techniques can provide valuable information that can be used to improve reaction yields, minimize the formation of impurities, and ensure the reproducibility of the synthesis. numberanalytics.com Furthermore, the development of new analytical methods for the rapid and sensitive detection of this compound and its derivatives will be crucial for quality control and for studying their behavior in biological and material systems.

Q & A

Basic: What are the recommended synthetic strategies for 6-Bromothieno[3,2-b]pyridin-2-amine?

Answer:
Synthesis typically involves functionalization of the thienopyridine core. A common approach is halogenation at the 6-position using brominating agents (e.g., NBS or Br₂ in controlled conditions) followed by amine group introduction via nucleophilic substitution or Buchwald-Hartwig amination. For example, describes a general procedure for analogous compounds using reductive amination or coupling reactions . Cross-coupling reactions (e.g., Suzuki-Miyaura) may also modify the bromine site for downstream applications. Purity is ensured via recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time.

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. highlights a study where SC-XRD confirmed bond lengths (mean C–C = 0.008 Å) and angles in a brominated thienopyridine derivative, resolving discrepancies in earlier NMR-based models . For compounds with poor crystallinity, DFT calculations (e.g., B3LYP/6-311G(d,p)) can predict geometry, as demonstrated in for a related pyridine derivative, achieving <0.02 Å deviation from experimental data . Pairing computational and experimental methods ensures accuracy.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine deshielding effects). reports δ ~8.2 ppm for pyridinic protons in 2-amino-6-bromopyridine .
  • IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) are diagnostic, as seen in for similar amines .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₇H₆BrN₂S: calc. 232.94).

Advanced: How can computational modeling predict reactivity in catalytic applications?

Answer:
DFT studies (e.g., B3LYP or M06-2X functionals) map frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. used HOMO-LUMO gaps to explain regioselectivity in pyridine derivatives, showing bromine’s electron-withdrawing effect stabilizes transition states . Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets, as in , where a related compound showed binding affinity to kinase enzymes .

Basic: What are the challenges in optimizing reaction yields for brominated thienopyridines?

Answer:
Key factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require inert conditions.
  • Temperature Control : Excessive heat can debrominate the core. notes yields >70% for trimethylsilyl-ethynyl derivatives under Sonogashira conditions at 60°C .

Advanced: How do steric and electronic effects influence substitution patterns in this compound?

Answer:
Bromine’s electronegativity directs electrophilic attacks to the 3-position (para to Br), while the amine’s lone pair activates the 5-position. ’s crystal structure of a selenazolo-pyridine derivative shows steric hindrance from the bromophenyl group limits substitution at adjacent sites . Hammett constants (σ) and Fukui indices (from DFT) quantify these effects, aiding in reaction design.

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with hexane/EtOAc gradients (e.g., 4:1 to 1:1) resolves brominated byproducts.
  • Recrystallization : Ethanol/water mixtures are ideal due to moderate solubility (mp ~88–93°C, per ) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >95% purity for biological assays.

Advanced: What strategies address discrepancies in reported biological activity data?

Answer:

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., IC₅₀ measurements).
  • Metabolite Screening : LC-MS identifies degradation products that may skew results.
  • Target Validation : CRISPR knockouts or isoform-specific inhibitors (e.g., ’s p38 MAPK inhibitor) confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.